![molecular formula C7H8N2OS B2822649 7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one CAS No. 111896-66-3](/img/structure/B2822649.png)

7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one” belongs to a class of organic compounds known as heterocyclic compounds (compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring). Specifically, it is a type of pyrimidine, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “thiopyrano” in its name suggests the presence of a sulfur atom in the ring structure .

Molecular Structure Analysis

As a pyrimidine derivative, this compound likely has a planar ring structure. The presence of sulfur would introduce some degree of polarity .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and ring-opening reactions. The exact reactions would depend on the specific substituents present in the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a heterocyclic compound, it would likely have different properties compared to its non-heterocyclic analogs .Wissenschaftliche Forschungsanwendungen

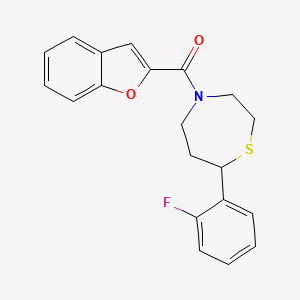

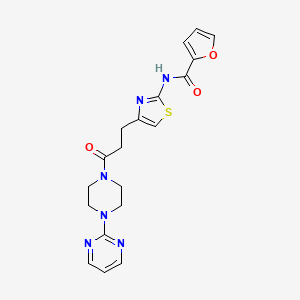

PDE4B Subtype Selectivity

The compound has been explored for its selectivity towards the PDE4B subtype, an approach that could provide a wider therapeutic window than non-selective PDE4 inhibitors. A study by (Goto et al., 2014) focused on optimizing the substituents on the pyrimidine ring of the compound to enhance its selectivity for PDE4B over PDE4D, identifying several derivatives with substantial selectivity for PDE4B.

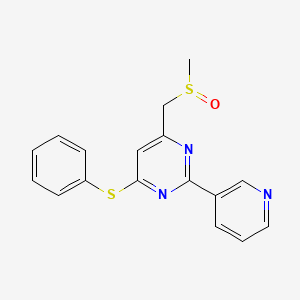

Anticancer Activity and mTOR Inhibition

The derivatives of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine have been investigated for their potential as anticancer agents and mTOR inhibitors. (Zhu et al., 2014) demonstrated that these compounds exhibited moderate antitumor activities, with specific compounds showing strong activities against mTOR kinase and various cancer cell lines.

Synthesis for PI3K/mTOR Inhibitors

The synthesis routes of thiopyrano[4,3-d]pyrimidine derivatives have been explored for their use in creating PI3K/mTOR inhibitors. (Xu et al., 2014) described the synthesis of novel thiopyrano[4,3-d]pyrimidine derivatives, highlighting the potential of these compounds in the development of new inhibitors.

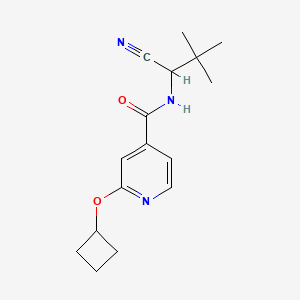

Quantum Chemical Calculations and Cytotoxic Activities

Research by (Kökbudak et al., 2020) involved quantum chemical calculations to determine molecular properties of certain thiopyrano[3,2-d]pyrimidine derivatives and assessed their cytotoxic activities against various cancer cell lines.

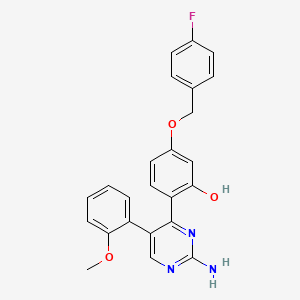

Antifolate and Antitumor Agents

The compound's derivatives have been evaluated as classical antifolates and antitumor agents. (Gangjee et al., 2005) synthesized derivatives that exhibited potent inhibitory activity against human dihydrofolate reductase and thymidylate synthase, indicating their potential as antitumor agents.

Anticonvulsant Activity

The anticonvulsant activity of 7,8-dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one derivatives has been studied. (Severina et al., 2019) conducted pharmacological screening for anticonvulsant activity, establishing a structure-activity relationship for these compounds.

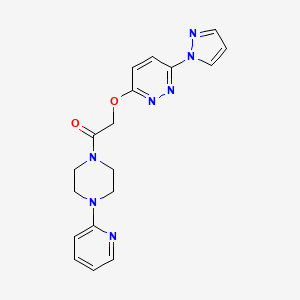

Novel Syntheses and Anticancer Applications

Further studies have focused on novel syntheses of derivatives for anticancer applications. For instance, (Sun et al., 2016) synthesized novel thiopyrano[4,3-d]pyrimidine derivatives with a chromone moiety and evaluated their cytotoxicity against various cancer cell lines.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c10-7-6-5(8-4-9-7)2-1-3-11-6/h4H,1-3H2,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQOURVQVYMAQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NC=N2)SC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one](/img/structure/B2822567.png)

![8-Methylspiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]](/img/structure/B2822570.png)

![4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2822574.png)

![ethyl 2-(2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2822575.png)

![6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2822577.png)

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2822581.png)

![1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone](/img/structure/B2822583.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2822586.png)